4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine is a chemical compound with the molecular formula C10H11ClN2O5S and a molecular weight of 306.72 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a 2-chloro-5-nitrophenylsulfonyl group and two methyl groups at the 2 and 6 positions.
Vorbereitungsmethoden
The synthesis of 4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine typically involves the reaction of 2,6-dimethylmorpholine with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine involves its ability to react with nucleophiles, such as amino acid residues in proteins. This reaction can lead to the modification or inhibition of enzyme activity, making it a useful tool in biochemical research . The compound’s sulfonyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules .
Vergleich Mit ähnlichen Verbindungen
4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine can be compared to other sulfonyl-containing compounds, such as:
4-[(2-Chloro-5-nitrophenyl)sulfonyl]morpholine: Similar structure but lacks the methyl groups at the 2 and 6 positions, which can affect its reactivity and solubility.
4-[(2-Bromo-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
4-[(2-Chloro-5-nitrophenyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring, which can affect its chemical properties and applications.
Eigenschaften
CAS-Nummer |
40833-69-0 |
---|---|
Molekularformel |
C12H15ClN2O5S |
Molekulargewicht |
334.78 g/mol |
IUPAC-Name |
4-(2-chloro-5-nitrophenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C12H15ClN2O5S/c1-8-6-14(7-9(2)20-8)21(18,19)12-5-10(15(16)17)3-4-11(12)13/h3-5,8-9H,6-7H2,1-2H3 |
InChI-Schlüssel |
NKZPUBGDAOYAKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.